molecular formula C8H16ClNO B8552621 3-Morpholino-1-chlorobutane

3-Morpholino-1-chlorobutane

Cat. No.: B8552621
M. Wt: 177.67 g/mol
InChI Key: BOUMJRPCZKXCCV-UHFFFAOYSA-N
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Description

3-Morpholino-1-chlorobutane is a chlorinated alkane derivative featuring a morpholine moiety (a six-membered heterocyclic ring containing one oxygen and one nitrogen atom) at the 3-position of the butane chain. The morpholino group is known for its electron-donating properties and polarity, which may influence the compound’s reactivity and solubility compared to simpler haloalkanes .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

4-(4-chlorobutan-2-yl)morpholine

InChI

InChI=1S/C8H16ClNO/c1-8(2-3-9)10-4-6-11-7-5-10/h8H,2-7H2,1H3

InChI Key

BOUMJRPCZKXCCV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Chlorobutane (CAS 109-69-3)

1-Chlorobutane, a primary haloalkane, is synthesized via nucleophilic substitution (SN2) between butan-1-ol and HCl (or KCl/H2SO4) . Key differences between 1-chlorobutane and 3-morpholino-1-chlorobutane include:

  • Reactivity: The morpholino group in 3-morpholino-1-chlorobutane introduces steric hindrance near the chlorine atom, likely slowing SN2 reactions compared to 1-chlorobutane. However, its electron-donating nature could stabilize carbocation intermediates in SN1 pathways.
  • Safety: 1-Chlorobutane is flammable and irritant (OSHA HazCom 2012), while the morpholino substituent may alter toxicity profiles due to altered metabolic pathways .

3-(3-Chlorophenyl)cyclobutan-1-amine (CAS 1156296-61-5)

This compound features a chlorophenyl group attached to a cyclobutane ring. Compared to 3-morpholino-1-chlorobutane:

  • Structure: The rigid cyclobutane ring and aromatic chlorophenyl group contrast with the flexible butane chain and heterocyclic morpholino group.
  • Applications: 3-(3-Chlorophenyl)cyclobutan-1-amine may serve as a building block for pharmaceuticals, while 3-morpholino-1-chlorobutane’s reactivity could make it suitable for alkylation or cross-coupling reactions .

Morpholino-containing Analogues (e.g., 3-Morpholino-1-phenylpropan-1-one hydrochloride)

This compound (CAS 1020-16-2) shares the morpholino group but differs in its propanone backbone and phenyl substituent:

  • Salt Formation: The hydrochloride salt in highlights the morpholino group’s ability to form stable salts, a property that 3-morpholino-1-chlorobutane might share under acidic conditions .

Limitations and Notes

  • Structural Analogues: Comparisons rely on structurally related compounds (e.g., 1-chlorobutane, morpholino-containing molecules) to infer trends.
  • Further Research : Experimental data on synthesis, crystallography (as in ), and reactivity are required for conclusive analysis .

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